Tributyl(4-fluoro-3-methylphenyl)stannane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

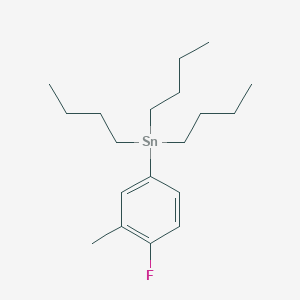

Tributyl(4-fluoro-3-methylphenyl)stannane is an organotin compound with the molecular formula C19H33FSn. It is characterized by the presence of a tin atom bonded to a 4-fluoro-3-methylphenyl group and three butyl groups. This compound is used primarily in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributyl(4-fluoro-3-methylphenyl)stannane can be synthesized through the reaction of 4-fluoro-3-methylphenylmagnesium bromide with tributyltin chloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl(4-fluoro-3-methylphenyl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form organotin oxides or other oxidized derivatives.

Coupling Reactions: It can be used in Stille coupling reactions, where it acts as a reagent to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the tin center.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other coupled organic molecules.

Wissenschaftliche Forschungsanwendungen

Tributyl(4-fluoro-3-methylphenyl)stannane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it can be employed in the synthesis of drug candidates.

Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.

Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Wirkmechanismus

The mechanism by which tributyl(4-fluoro-3-methylphenyl)stannane exerts its effects depends on the specific reaction or application. In Stille coupling reactions, for example, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved are typically related to the reactivity of the tin center and its ability to form stable intermediates during the reaction process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tributyl(phenyl)stannane: Similar structure but lacks the fluoro and methyl substituents on the phenyl ring.

Tributyl(4-fluorophenyl)stannane: Similar structure but lacks the methyl substituent on the phenyl ring.

Tributyl(3-methylphenyl)stannane: Similar structure but lacks the fluoro substituent on the phenyl ring.

Uniqueness

Tributyl(4-fluoro-3-methylphenyl)stannane is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Biologische Aktivität

Tributyl(4-fluoro-3-methylphenyl)stannane, an organotin compound with the molecular formula C₁₉H₃₃FSn, is characterized by a tin atom bonded to a 4-fluoro-3-methylphenyl group and three butyl groups. Its unique structure imparts distinctive chemical properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily arises from its ability to participate in various chemical reactions. The tin center can engage in nucleophilic substitution reactions and Stille coupling reactions, facilitating the formation of carbon-carbon bonds. This reactivity is crucial for its applications in medicinal chemistry where it aids in synthesizing drug candidates.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its ability to form stable intermediates allows chemists to create complex organic molecules efficiently. The presence of fluorine enhances its lipophilicity, potentially affecting its interaction with biological systems and making it a subject of interest for further research into its environmental impact.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. Its unique substituent pattern provides opportunities for synthesizing novel pharmaceuticals with improved efficacy and safety profiles. The compound's reactivity allows for modifications that can enhance biological activity against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tributyl(phenyl)stannane | C₁₅H₃₁Sn | Lacks fluorine substitution; widely used in synthesis |

| Triphenyltin chloride | C₁₂H₉ClSn | Contains three phenyl groups; highly toxic |

| Bis(tri-n-butyltin) oxide | C₂₄H₅₂O₄Sn₂ | Contains two tributyl groups; used as a biocide |

| Tributytin methacrylate | C₁₆H₃₃O₂Sn | Used in polymer chemistry; different reactivity |

This compound's unique structure sets it apart from other organotin compounds, influencing both its reactivity and biological activity.

Environmental Impact Studies

Research has indicated that organotin compounds can have significant environmental effects due to their toxicity and persistence. A study focusing on the degradation of organotin compounds highlighted the need for assessing the environmental fate of this compound to understand its potential ecological risks .

Synthesis and Reactivity Investigations

A series of experiments have been conducted to evaluate the reactivity of this compound with various substrates. These studies aim to elucidate reaction mechanisms and optimize conditions for desired transformations, providing insights into its applications in synthetic chemistry.

Eigenschaften

IUPAC Name |

tributyl-(4-fluoro-3-methylphenyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOYVATZEGGUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33FSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379144 |

Source

|

| Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130739-96-7 |

Source

|

| Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.